2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-4(2)7-11-12-8(14-7)10-6(13)5(3)9/h4-5H,1-3H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQSBRGVBCYWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the α-position of the acetamide group is highly electrophilic, facilitating nucleophilic substitution (S<sub>N</sub>2) under mild conditions.
Mechanistic Insight : The reaction proceeds via backside attack by the nucleophile, displacing chloride and forming substituted propanamide derivatives. Steric hindrance from the thiadiazole ring minimally affects reactivity due to its planar geometry .
Hydrolysis Reactions
The chloroacetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : 6M HCl, 80°C, 12h
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Product : 3-Hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide (yield: 65%) .
Basic Hydrolysis
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Conditions : NaOH (10%), ethanol, reflux, 8h
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Product : Sodium 3-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide (yield: 72%).
Key Observation : Hydrolysis rates are slower compared to simple alkyl chlorides due to electron-withdrawing effects of the thiadiazole ring .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic scaffolds:
Note : Cyclization is regioselective, favoring six-membered ring formation over five-membered analogues .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
Limitation : Thiadiazole’s electron-deficient nature reduces catalytic turnover in some cases .
Biological Activity Correlations
Reaction products exhibit enhanced pharmacological properties compared to the parent compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which positions it as a candidate for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 18 | 10 |
| Pseudomonas aeruginosa | 12 | 10 |
Anti-inflammatory Properties
Another study highlighted the anti-inflammatory effects of this compound in vitro. It was observed to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Pesticidal Activity
The compound has been tested for its efficacy as a pesticide. Its structure allows it to act on specific biochemical pathways in pests, making it a valuable addition to integrated pest management systems.
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 50 |
| Whiteflies | 78 | 50 |
| Spider Mites | 90 | 50 |
Field trials conducted in various agricultural settings have demonstrated its effectiveness in controlling pest populations while minimizing damage to non-target species.
Polymer Development
The compound has potential applications in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Blends
A recent study investigated the incorporation of this compound into polyethylene composites. The results showed an increase in tensile strength by approximately 20% compared to control samples.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. thiadiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Key Compounds:
Key Observations:
Sulfur-containing groups (e.g., ethylthio in ) may enhance nucleophilic reactivity, facilitating further synthetic modifications.
Chlorine Position :
- Chlorine at the β-carbon (C2) (target compound) vs. γ-carbon (C3) (e.g., ) alters electronic distribution. The β-position may stabilize the amide bond through inductive effects, while γ-substitution could influence conformational flexibility.
Functional Group Additions :
- The sulfamoyl phenyl group in increases polarity and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability. This structural feature is associated with cyclooxygenase (COX) inhibitory activity .
Biological Activity
Overview
2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with various biological targets. The following sections detail the compound's biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10ClN3OS
- Molecular Weight : 219.69 g/mol
- CAS Number : 15777-41-0
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an enzyme inhibitor . It has been found to inhibit urease, an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. The binding of this compound to the active site of urease effectively reduces ammonia production, which can be beneficial in treating conditions related to urea metabolism disorders .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties . Specifically, studies have shown that compounds similar to this compound display activity against various bacterial strains. For instance:
- Antibacterial Activity : Compounds within this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.03 µg/mL .
- Antifungal Activity : Additionally, these compounds have shown antifungal effects against pathogens such as Candida albicans and Candida parapsilosis, further supporting their potential therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : In cancer cells, this compound has been observed to induce apoptosis via ROS generation. This mechanism is critical in targeting malignant cells while sparing normal cells .
- Cellular Interaction : The lipophilicity imparted by the isopropyl group enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets .
Study on Antimicrobial Efficacy
A comparative study highlighted the antimicrobial efficacy of thiadiazole derivatives. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin. The study also emphasized the structure-activity relationship (SAR), noting that modifications at the C-5 position significantly influenced antibacterial potency .
Cytotoxicity Assessments
In vitro cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while maintaining low toxicity towards normal cells such as L929 fibroblasts. This selectivity is crucial for developing cancer therapeutics with minimized side effects .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide, and how do reaction parameters influence yield and purity?
The synthesis typically involves coupling chloroacetyl chloride with a thiadiazol-2-amine derivative under reflux conditions in the presence of a base like triethylamine. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux) enhance reaction rates but require careful control to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while non-polar solvents aid in crystallization .
- Purification : Recrystallization using solvents like pet-ether or ethanol ensures high purity .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
A combination of techniques is essential:
- NMR spectroscopy : H and C NMR identify the chloro-propanamide backbone and isopropyl-thiadiazole moiety. For example, the amide proton appears as a singlet near δ 10-12 ppm .
- IR spectroscopy : Stretching vibrations at ~1650–1700 cm confirm the carbonyl (C=O) group .
- Mass spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~245 g/mol) .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
Initial screening should include:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase, given thiadiazoles’ known bioactivity .
Advanced Research Questions
Q. How can computational chemistry optimize the reaction pathway and predict regioselectivity during synthesis?
Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states to identify low-energy pathways. For example:
- Reaction path searches : Tools like GRRM or IRC analysis predict favorable nucleophilic attack sites on the thiadiazole ring .
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
Systematic approaches include:
- Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., 5-chloro-thiadiazol-2-amine derivatives) to identify trends .
- Dose-response studies : Establish EC/IC values under standardized conditions (pH, temperature) to minimize variability .
- Target validation : Use CRISPR/Cas9 knockdowns to confirm specificity for suspected biological targets .
Q. How does the isopropyl substituent on the thiadiazole ring influence physicochemical properties and bioactivity?
The isopropyl group:
- Enhances lipophilicity : LogP calculations (e.g., via ChemDraw) predict improved membrane permeability .
- Affects steric interactions : Molecular docking studies reveal steric hindrance at enzyme active sites, modulating inhibition efficacy .
- Alters metabolic stability : In vitro liver microsome assays compare metabolic degradation rates with non-substituted analogs .
Q. What advanced separation techniques improve purification of synthetic intermediates?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .
- Flash chromatography : Optimize solvent systems (e.g., hexane:ethyl acetate) using TLC-guided polarity indices .
Methodological Notes
- Contradiction mitigation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variable impacts .
- Data validation : Cross-correlate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
